1-{2-(Ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-yl}-4-methylpiperazine
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Overview
Description
1-[2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]-4-METHYLPIPERAZINE is a complex organic compound that features a thiazole ring, piperazine ring, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]-4-METHYLPIPERAZINE typically involves multiple stepsThe final step involves the coupling of the thiazole derivative with 4-methylpiperazine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]-4-METHYLPIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove sulfonyl groups or reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can replace sulfonyl groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce desulfonylated derivatives.
Scientific Research Applications
1-[2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]-4-METHYLPIPERAZINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]-4-METHYLPIPERAZINE involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, while the thiazole and piperazine rings provide structural stability and specificity. These interactions can modulate biochemical pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonyl chloride: A precursor in the synthesis of sulfonyl-containing compounds.
Ethanesulfonyl chloride: Another sulfonylating agent used in organic synthesis.
Thiazole derivatives: Compounds containing the thiazole ring, which are widely used in medicinal chemistry.
Uniqueness
1-[2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]-4-METHYLPIPERAZINE is unique due to its combination of functional groups and rings, which provide a versatile platform for chemical modifications and applications. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound in research and development.
Properties
Molecular Formula |
C17H23N3O4S3 |
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Molecular Weight |
429.6 g/mol |
IUPAC Name |
2-ethylsulfonyl-4-(4-methylphenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-1,3-thiazole |
InChI |
InChI=1S/C17H23N3O4S3/c1-4-26(21,22)17-18-15(16(25-17)20-11-9-19(3)10-12-20)27(23,24)14-7-5-13(2)6-8-14/h5-8H,4,9-12H2,1-3H3 |
InChI Key |
FPPNKYPBPBIYNN-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=C(S1)N2CCN(CC2)C)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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